![molecular formula C18H16N2O2S2 B2451561 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034570-30-2](/img/structure/B2451561.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a complex chemical compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves the condensation of a ketone or an aldehyde with a α-cyanoester in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide” would include a thiophene ring, an acetyl group, an ethyl group, a phenyl group, a thiazole ring, and a carboxamide group .Chemical Reactions Analysis
Thiophene rings can undergo various types of reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions . The exact reactions that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide” would depend on its specific structure. For example, the presence of the thiophene ring could influence its solubility, boiling point, and melting point .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including the compound , have been found to exhibit significant antimicrobial activity . For instance, one study found that a compound was a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . Another compound displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
Thiophene derivatives have also been found to possess antioxidant activity . In one study, two compounds exhibited excellent antioxidant activity when compared with ascorbic acid, a standard drug .
Anticorrosion Activity
Thiophene derivatives can also be used as anticorrosion agents . One compound showed more anticorrosion efficiency (97.90%) with a low corrosion rate .
Anticancer Activity
Thiophene derivatives have been found to exhibit anticancer activity . One compound showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10^−4 M .
Antiproliferative Activity
Thiophene derivatives have been found to exhibit antiproliferative activity . The compounds were evaluated for their in vitro antiproliferative activity against the human lung cancer cell line (A-549) by sulforhodamine B assay .
Urease Inhibition Activity
Thiophene derivatives have been found to exhibit urease inhibition activity . One compound showed excellent urease inhibition activity at 40 µg/ml and 80 µg/ml concentrations .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide” is involved in. For example, some thiophene derivatives have been found to have antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Future Directions
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-12(21)16-8-7-14(24-16)9-10-19-17(22)15-11-23-18(20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWQWLRETWQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide |
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